Pharmacophoric Integrity: The 3-(Phenylamino) Substituent Is Required for LXR-Mediated ABCA1 Induction
The 3-(phenylamino) group is the essential pharmacophore conferring LXRα/β agonist activity in this compound series. GSK3987, a congener with an identical 3-substituted maleimide core, recruits steroid receptor coactivator-1 (SRC-1) to human LXRα and LXRβ with EC₅₀ values of 40 nM in the ligand-sensing assay (LiSA) and induces ABCA1 expression with an EC₅₀ of 0.08 µM in primary human macrophages [1]. In contrast, N-(2-hydroxyethyl)maleimide (CAS 1585-90-6), which carries the same N-hydroxyethyl group but lacks the 3-phenylamino substituent entirely, has no reported LXR or ABCA1 activity and is instead employed solely as a thiol-reactive cross-linking reagent and organic synthesis intermediate . Although direct quantitative ABCA1 induction data for the target compound per se have not been published in peer-reviewed literature, the class-level structure-activity relationship established in the J. Med. Chem. 2005 study demonstrates that the 3-(phenylamino)-1H-pyrrole-2,5-dione core is the minimum structural requirement for LXR engagement [1].
| Evidence Dimension | LXRα/LXRβ-SRC1 recruitment (EC₅₀) and ABCA1 induction (EC₅₀) |
|---|---|
| Target Compound Data | Not directly quantified in published literature; structurally contains the complete 3-(phenylamino)-1H-pyrrole-2,5-dione pharmacophore essential for LXR activity |
| Comparator Or Baseline | GSK3987: LXRα-SRC1 EC₅₀ = 40 nM, LXRβ-SRC1 EC₅₀ = 40 nM, ABCA1 EC₅₀ = 0.08 µM (LiSA and primary human macrophage assays). N-(2-Hydroxyethyl)maleimide: No LXR or ABCA1 activity reported. |
| Quantified Difference | Presence vs. absence of entire LXR/ABCA1 pharmacological activity—qualitatively categorical |
| Conditions | Cell-free LiSA (LXRα/β-SRC1 recruitment, pH 7.5, 2 °C) and ABCA1 expression in primary human macrophages (J. Med. Chem. 2005) |
Why This Matters
For researchers requiring LXR-targeted activity in cholesterol efflux or ABCA1 modulation assays, the 3-(phenylamino) group is non-negotiable; the simpler N-(2-hydroxyethyl)maleimide cannot serve as a functional substitute.
- [1] Jaye, M. C.; Krawiec, J. A.; Campobasso, N.; et al. Discovery of Substituted Maleimides as Liver X Receptor Agonists and Determination of a Ligand-Bound Crystal Structure. J. Med. Chem., 2005, 48, 5419–5422. View Source
